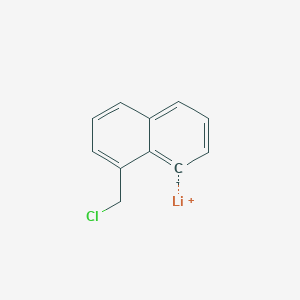
lithium;8-(chloromethyl)-1H-naphthalen-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;8-(chloromethyl)-1H-naphthalen-1-ide is a compound that belongs to the class of organolithium reagents. These compounds are known for their reactivity and are widely used in organic synthesis. The structure of this compound consists of a naphthalene ring with a chloromethyl group at the 8th position and a lithium atom bonded to the naphthalene ring.
Méthodes De Préparation
The synthesis of lithium;8-(chloromethyl)-1H-naphthalen-1-ide typically involves the chloromethylation of 1H-naphthalene followed by lithiation. The chloromethylation can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid such as aluminum chloride (AlCl3). The resulting 8-(chloromethyl)-1H-naphthalene is then treated with an organolithium reagent like n-butyllithium (n-BuLi) to form this compound .
Analyse Des Réactions Chimiques
Lithium;8-(chloromethyl)-1H-naphthalen-1-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in coupling reactions with various electrophiles to form new carbon-carbon bonds.
Common reagents used in these reactions include bases like potassium tert-butoxide (KOtBu), oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Lithium;8-(chloromethyl)-1H-naphthalen-1-ide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound can be used in the preparation of luminescent materials and organic semiconductors.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Catalysis: It can act as a catalyst or catalyst precursor in certain chemical reactions
Mécanisme D'action
The mechanism of action of lithium;8-(chloromethyl)-1H-naphthalen-1-ide involves its reactivity as an organolithium reagent. The lithium atom in the compound is highly reactive and can form strong bonds with carbon atoms, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts by forming new carbon-carbon or carbon-heteroatom bonds .
Comparaison Avec Des Composés Similaires
Similar compounds to lithium;8-(chloromethyl)-1H-naphthalen-1-ide include other organolithium reagents such as:
n-Butyllithium (n-BuLi): A widely used organolithium reagent in organic synthesis.
Lithium diisopropylamide (LDA): Another common organolithium reagent used for deprotonation reactions.
Lithium tetramethylpiperidide (LiTMP): Known for its use in selective deprotonation reactions.
What sets this compound apart is its specific structure, which allows for unique reactivity patterns and applications in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
88072-51-9 |
|---|---|
Formule moléculaire |
C11H8ClLi |
Poids moléculaire |
182.6 g/mol |
Nom IUPAC |
lithium;8-(chloromethyl)-1H-naphthalen-1-ide |
InChI |
InChI=1S/C11H8Cl.Li/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-6H,8H2;/q-1;+1 |
Clé InChI |
CKYHCSFUKAFAMS-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=C[C-]=C2C(=C1)C=CC=C2CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)

![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
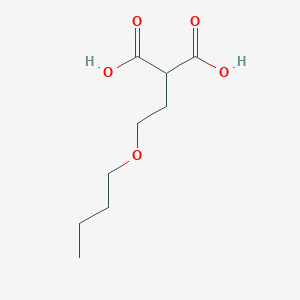
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)


![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
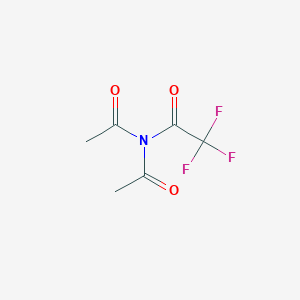
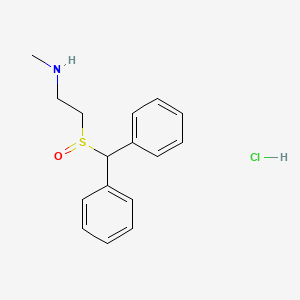
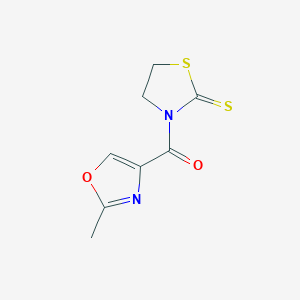
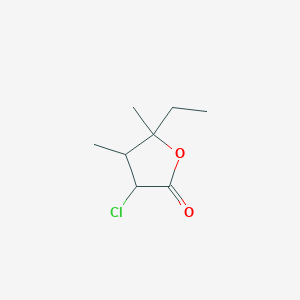
![3-[2-(2-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14378670.png)
